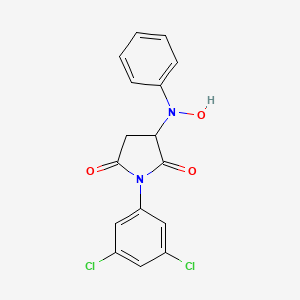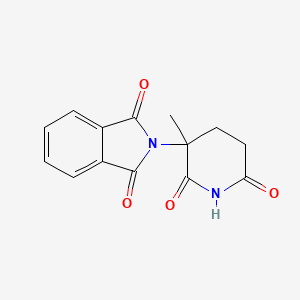
Peroxymonosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxysulfate(2-) is a sulfur oxoanion and a sulfur oxide. It is a conjugate base of a peroxysulfate(1-).
Wissenschaftliche Forschungsanwendungen
Decontamination Technologies : Peroxymonosulfate can be activated to form sulfate radicals, which are effective for the rapid and efficient degradation of contaminants. This technology, especially sulfate radical-based heterogeneous catalysis oxidation, has been a significant research focus since 2005, highlighting its stability, cost-effectiveness, and ease of recovery (Zhang, Zhang, Teng, & Fan, 2015).
Oxidation of Organic Compounds in Water : Studies have shown that unactivated peroxymonosulfate can directly react with various compounds, including pharmaceuticals and antibiotics, in water. This reaction is sensitive to factors like pH and ionic strength, and can be influenced by certain compounds like bicarbonate (Yang, Banerjee, Brudvig, Kim, & Pignatello, 2018).
Advanced Oxidation Processes (AOPs) : Peroxymonosulfate is an important agent in AOPs, which are crucial for treating a wide range of organic pollutants. These processes can involve different in-situ generated oxidants and non-radical oxidation pathways (Lee, von Gunten, & Kim, 2020).
Soil and Groundwater Remediation : Peroxymonosulfate has shown promise in in situ chemical oxidation (ISCO) for soil and groundwater remediation. Its reactivity and persistence are advantageous over other oxidants inclined toward either property (Lee, Kim, & Park, 2018).
Peroxymonosulfate in Wastewater Treatment : It has been utilized for treating post oxidative effluents from petroleum bitumens production, with significant reductions in volatile organic compounds (VOCs), Chemical Oxygen Demand (COD), and Biological Oxygen Demand (BOD) (Fernandes, Makoś, & Boczkaj, 2018).
Recyclable Magnetic Biochar : Advanced oxidation processes based on peroxymonosulfate activation have been enhanced using recyclable magnetic biochar. This approach is economical, efficient, and environmentally friendly for organic pollutants degradation (Luo et al., 2021).
Microwave Irradiation Activation : Peroxymonosulfate activation by microwave irradiation has been successfully applied for the degradation of organic contaminants like bisphenol A, with various transformation pathways proposed (Qi et al., 2017).
Heat-Activated Peroxymonosulfate Oxidation : The degradation of antibiotic compounds through heat-activated peroxymonosulfate oxidation follows a pseudo-first order kinetic model, and various transformation products have been identified (Milh, Cabooter, & Dewil, 2021).
Benzoquinone Activation of Peroxymonosulfate : A novel nonradical oxidation process involving the activation of peroxymonosulfate by benzoquinone has been explored. This process generates singlet oxygen as the primary oxidant, offering potential for new oxidation processes based on PMS (Zhou et al., 2015).
Integrated Microwave-Ultraviolet Catalysis : This process, utilizing peroxymonosulfate, has shown exceptional capability in reacting with peroxides to produce reactive radicals for wastewater treatment (Zuo, Li, Xu, & Xia, 2020).
Oxygen Delignification in Paper Industry : Peroxymonosulfate has been examined as an oxidative pretreatment before oxygen delignification in the paper industry, showing significant potential in reducing the emission of chlorinated organic compounds (Springer & Mcsweeny, 1993).
Eigenschaften
CAS-Nummer |
22047-43-4 |
|---|---|
Produktname |
Peroxymonosulfate |
Molekularformel |
O5S-2 |
Molekulargewicht |
112.06 g/mol |
IUPAC-Name |
oxido sulfate |
InChI |
InChI=1S/H2O5S/c1-5-6(2,3)4/h1H,(H,2,3,4)/p-2 |
InChI-Schlüssel |
FHHJDRFHHWUPDG-UHFFFAOYSA-L |
SMILES |
[O-]OS(=O)(=O)[O-] |
Kanonische SMILES |
[O-]OS(=O)(=O)[O-] |
Andere CAS-Nummern |
22047-43-4 |
Synonyme |
peroxymonosulfate peroxymonosulfate ion(1-) potassium peroxymonosulfate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



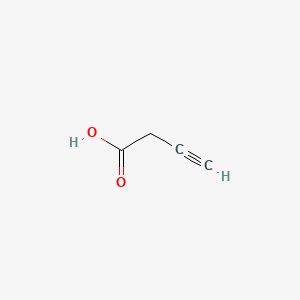
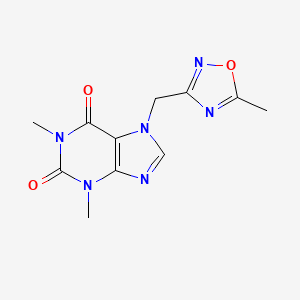

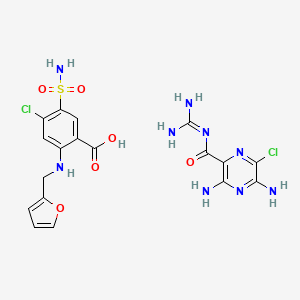

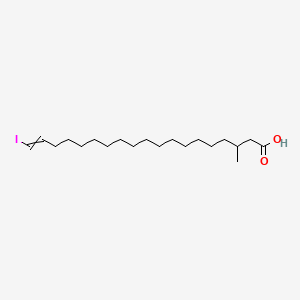
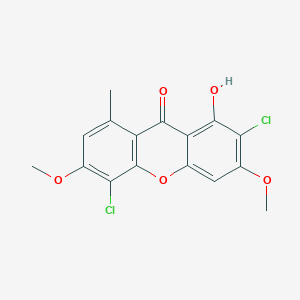
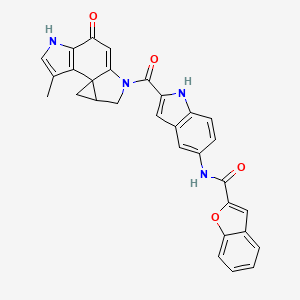
![2-[[(3-Bromophenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1194607.png)
